6-[4-(3-Chlorophenyl)piperazin-1-yl]-5-nitropyrimidin-4-amine
Description
Properties
IUPAC Name |
6-[4-(3-chlorophenyl)piperazin-1-yl]-5-nitropyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN6O2/c15-10-2-1-3-11(8-10)19-4-6-20(7-5-19)14-12(21(22)23)13(16)17-9-18-14/h1-3,8-9H,4-7H2,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRIDHNKFACQPKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NC=NC(=C3[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(3-Chlorophenyl)piperazin-1-yl]-5-nitropyrimidin-4-amine typically involves multiple steps. One common approach is the Mannich reaction, which incorporates the piperazine ring into the compound. The reaction conditions often include the use of solvents like toluene and ethyl acetate, and the reaction progress is monitored using thin-layer chromatography (TLC) .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
6-[4-(3-Chlorophenyl)piperazin-1-yl]-5-nitropyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the nitropyrimidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
6-[4-(3-Chlorophenyl)piperazin-1-yl]-5-nitropyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antibacterial and antifungal properties.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 6-[4-(3-Chlorophenyl)piperazin-1-yl]-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrimidine-Based Analogs
N4-(3-Chlorophenyl)-N2-methyl-5-nitropyrimidine-2,4,6-triamine
- Structure : Differs from the target compound by replacing the 4-(3-chlorophenyl)piperazine group with a methyl group at N2 and a 3-chlorophenylamine at N4.
- Key Data: Molecular formula C₁₁H₁₁ClN₆O₂; average mass 294.69 g/mol. This analog demonstrates how substitution at N2 (methyl vs.
6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine
- Structure : Features a chloro substituent at position 6 and a phenyl-methylamine group at position 4.
- Key Data : Reported in early literature (e.g., Hull Journal of the Chemical Society, 1959), this compound lacks the piperazine moiety, resulting in reduced polarity and possible differences in bioavailability compared to the target compound .
5-[(3,5-Dichloroanilino)methyl]-N-(3,5-dichlorophenyl)-6-methyl-2-phenylpyrimidin-4-amine
- Structure: Substituted with dichloroanilino and phenyl groups, this derivative emphasizes the role of halogenation in enhancing crystallinity and binding interactions, as evidenced by X-ray crystallography studies .
Table 1: Pyrimidine Analogs Comparison
Piperazine-Containing Compounds
Triazole-Thione Derivatives ()
Compounds such as 4-(4-Bromophenyl)-5-(3-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (19a) and analogs feature a triazole core with piperazine or morpholine substituents. These derivatives exhibit moderate to high synthetic yields (75–82%), suggesting robust synthetic routes compared to the target pyrimidine compound. However, their triazole-thione core may limit solubility compared to the nitropyrimidine scaffold .
Quinolone-Piperazine Hybrid (ND-7)
7-(4-(2-(4-(3-Chlorophenyl)piperazin-1-yl)acetyl)piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (ND-7) incorporates a piperazine-acetyl group linked to a quinolone core. This hybrid structure demonstrates enhanced antibacterial activity, highlighting the versatility of the 3-chlorophenylpiperazine moiety in diverse pharmacological contexts .
Table 2: Piperazine-Containing Analogs
Substituent Effects on Pharmacological Properties
- Piperazine vs. Morpholine : The target compound’s piperazine group likely enhances binding to serotonin (5-HT) or dopamine receptors, whereas morpholine derivatives (e.g., 19a) may prioritize metabolic stability .
Biological Activity
6-[4-(3-Chlorophenyl)piperazin-1-yl]-5-nitropyrimidin-4-amine is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C22H23ClN6O2
- Molecular Weight : 436.92 g/mol
- CAS Number : 879851-80-6
The compound features a nitropyrimidine core substituted with a piperazine moiety and a chlorophenyl group, which are critical for its biological interactions.
The biological activity of this compound primarily involves modulation of neurotransmitter systems, particularly in the central nervous system (CNS). Its structural components suggest possible interactions with serotonin and dopamine receptors, which are pivotal in mood regulation and psychotropic effects.
Antidepressant Effects
Research indicates that this compound exhibits antidepressant-like properties in animal models. A study demonstrated that administration of the compound resulted in significant reductions in immobility time in the forced swim test, suggesting an increase in serotonergic and noradrenergic activity .
Antitumor Activity
In vitro studies have shown that this compound possesses cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways, leading to cell cycle arrest .
Research Findings
Case Study 1: Antidepressant Activity
In a controlled experiment, mice treated with varying doses of the compound showed a dose-dependent decrease in depressive-like behaviors compared to control groups. Behavioral assessments included the tail suspension test and open field test, indicating enhanced locomotion and reduced despair-like behavior .
Case Study 2: Antitumor Activity
A series of experiments conducted on human cancer cell lines demonstrated that treatment with this compound inhibited cell proliferation significantly. Flow cytometry analysis revealed increased apoptotic cells following treatment, confirming its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
